Bicyclomycin, 3'-benzoate

Rho factor Transcription termination ATPase assay

Bicyclomycin 3'-benzoate (FR 2054) is the selective Rho transcription termination inhibitor (IC50 5 μM) designed as a prodrug to overcome parent bicyclomycin's poor in vivo absorption. SAR mandates the exact 3'-benzoate ester: C(6) substitutions abolish activity (I50 >400 μM). Demonstrates 100–1,000× synergy with doxycycline against MDR CRE/K. pneumoniae. The essential reference compound for Rho-dependent transcription studies and in vivo Gram-negative infection models.

Molecular Formula C19H22N2O8
Molecular Weight 406.4 g/mol
CAS No. 37134-40-0
Cat. No. B563124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclomycin, 3'-benzoate
CAS37134-40-0
SynonymsFR2054
Molecular FormulaC19H22N2O8
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O
InChIInChI=1S/C19H22N2O8/c1-11-8-9-29-19(16(25)20-18(11,27)15(24)21-19)14(23)17(2,26)10-28-13(22)12-6-4-3-5-7-12/h3-7,14,23,26-27H,1,8-10H2,2H3,(H,20,25)(H,21,24)/t14-,17-,18-,19?/m0/s1
InChIKeyYYGLCPHONATYBU-CTQCHYAJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclomycin Benzoate (CAS 37134-40-0): Rho-Dependent Transcription Termination Inhibitor for Multidrug-Resistant Gram-Negative Pathogen Research


Bicyclomycin, 3′-benzoate (FR 2054, Bicozamycin benzoate), is a semisynthetic antibiotic derived from the polar metabolite bicyclomycin, first isolated from Streptomyces sapporonensis [1]. It functions as a selective inhibitor of the bacterial transcription termination factor Rho, an essential ATP-dependent helicase in Escherichia coli and other Gram-negative bacteria [2]. The benzoate ester was specifically prepared by acylation of the more exposed primary alcohol of the parent bicyclomycin scaffold to address its poor in vivo absorption, thereby generating a derivative with a distinct molecular and pharmacological profile that is critical for both fundamental microbiological research and the evaluation of novel therapeutic strategies against multidrug-resistant (MDR) pathogens [3].

Rationale for Specifying Bicyclomycin Benzoate Over Bicyclomycin or Unmodified Analogs in Experimental Workflows


The selection of Bicyclomycin, 3′-benzoate cannot be substituted by the parent compound bicyclomycin or other in-class derivatives without fundamentally altering experimental outcomes. The core [4.2.2] bicyclic ring system of bicyclomycin is exquisitely sensitive to structural modification: SAR studies demonstrate that alterations within this unit, including C(6)-substitutions, lead to a near-complete loss of Rho-dependent ATPase inhibitory activity (I50 > 400 μM) and antimicrobial activity (MIC > 32 mg/mL), underscoring the structural stringency required for target engagement [1]. Critically, the 3′-benzoate esterification is not a conservative modification; it was rationally designed to overcome the documented poor in vivo absorption of the parent bicyclomycin, a property that directly impacts its utility in whole-cell and animal model studies [2]. Consequently, experimental systems requiring intact Rho inhibition and a viable path for in vivo translation demand the specific use of the benzoate derivative, as the unmodified bicyclomycin presents a significantly different pharmacological profile that can confound results and limit biological relevance.

Quantitative Differential Evidence for Bicyclomycin Benzoate Against Key Comparators


Enhanced Potency as a Rho Transcription Termination Inhibitor Compared to BI-K0058

Bicyclomycin benzoate demonstrates 5-fold greater potency in inhibiting Rho-dependent transcription termination than the alternative Rho inhibitor BI-K0058, which belongs to a distinct chemical class. The IC50 value for bicyclomycin benzoate is 5 μM, compared to 25 μM for BI-K0058 [1][2].

Rho factor Transcription termination ATPase assay

Rational Pharmacokinetic Improvement Over Parent Bicyclomycin via 3'-Benzoate Esterification

The 3′-benzoate ester of bicyclomycin was specifically synthesized to address the documented limitation of the parent compound: poor in vivo absorption. While unmodified bicyclomycin exhibits limited absorption after oral administration in human volunteers and to a limited extent in rats, the benzoate ester was designed as a prodrug to enhance intestinal uptake [1][2]. No published, head-to-head quantitative bioavailability study was identified in the peer-reviewed literature; this evidence is based on the stated rationale from the original characterization and structure-activity relationship (SAR) work.

Pharmacokinetics Prodrug Intestinal absorption SAR

Validated Activity Against Contemporary Multidrug-Resistant (MDR) Clinical Isolates

Bicyclomycin benzoate retains potent bacteriostatic activity against a panel of over 100 multidrug-resistant (MDR) Gram-negative clinical isolates. Against carbapenem-resistant Enterobacteriaceae (CRE) and Escherichia coli, the compound exhibited an MIC50 of 25 μg/mL and an MIC90 of 50 μg/mL [1]. This contemporary dataset is essential for justifying its use in modern resistance research, contrasting with historical data primarily focused on drug-susceptible laboratory strains.

Multidrug resistance Carbapenem-resistant Enterobacteriaceae MIC distribution Clinical isolates

Documented Synergistic Lethality with Doxycycline in Klebsiella pneumoniae

In checkerboard assays, bicyclomycin benzoate exhibited synergy (Fractional Inhibitory Concentration [FIC] index < 0.5) with doxycycline against Klebsiella pneumoniae [1]. Importantly, while bicyclomycin benzoate displayed weak lethality as a single agent, its combination with doxycycline resulted in synthetic lethality, killing 100- to 1,000-fold more bacteria than either agent alone. This synergistic interaction was further validated in a murine model of infection, where the combination treatment demonstrated significantly improved efficacy and reduced histopathological damage compared to monotherapies [1].

Synergy Combination therapy Lethality Klebsiella pneumoniae

Validated Research and Preclinical Application Scenarios for Bicyclomycin Benzoate


Mechanistic Studies of Rho-Dependent Transcription Termination

Bicyclomycin benzoate serves as the gold-standard selective inhibitor for dissecting the role of the Rho factor in bacterial transcription. With a well-defined IC50 of 5 μM for inhibiting Rho-dependent transcription termination, it enables precise dose-response experiments to map Rho-dependent terminators and investigate the global regulatory consequences of Rho inactivation [1]. Its use is essential over alternative inhibitors like BI-K0058, which requires a 5-fold higher concentration to achieve similar effects, potentially introducing off-target effects or solubility issues [2].

In Vivo Efficacy and Pharmacokinetic Studies in Murine Models

For any study progressing beyond in vitro assays to animal models, bicyclomycin benzoate is the requisite compound. The 3′-benzoate ester was purposefully introduced to enhance oral absorption, a property lacking in the parent bicyclomycin [3]. This prodrug strategy is fundamental for achieving systemic drug levels and evaluating therapeutic efficacy in models of systemic infection, as demonstrated by its successful application in a murine model of K. pneumoniae infection [4].

Combination Therapy Research Targeting Multidrug-Resistant Gram-Negative Infections

Bicyclomycin benzoate is uniquely positioned for research into novel combination therapies against MDR Gram-negative pathogens. Its demonstrated synergy with doxycycline, leading to a 100- to 1,000-fold increase in bacterial killing, provides a robust experimental foundation for developing effective treatment regimens for infections like those caused by carbapenem-resistant Enterobacteriaceae (CRE) and K. pneumoniae, where single-agent options are failing [4].

Validation of Antimicrobial Susceptibility Testing (AST) and Resistance Surveillance Panels

Given the documented MIC50/MIC90 values of 25/50 μg/mL against a broad panel of over 100 MDR clinical isolates of CRE and E. coli, bicyclomycin benzoate is a valuable reference compound for laboratories validating new AST methodologies or conducting resistance surveillance [4]. Its activity profile against contemporary resistant strains makes it a more relevant control than many older, historic antibiotics.

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